Guanidine thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

RNA Isolation and Purification

One of the most prominent applications of GTC is in isolating and purifying RNA, a crucial molecule involved in protein synthesis and gene expression. GTC plays a vital role in this process due to its unique properties:

- Inactivation of RNases: RNases are enzymes that degrade RNA. GTC effectively inactivates RNases, preventing RNA degradation during the isolation process, ensuring high-quality RNA samples .

- Disruption of Cell Walls and Membranes: GTC disrupts cell walls and membranes, allowing access to the intracellular RNA .

- Solubilization of Cellular Components: GTC helps solubilize various cellular components, facilitating the separation of RNA from other cellular substances .

Protein Solubilization and Denaturation

GTC also plays a significant role in protein research due to its ability to:

- Solubilize Insoluble Proteins: GTC disrupts protein-protein interactions and unfolds proteins, making them soluble in aqueous solutions. This allows researchers to study previously inaccessible proteins .

- Denature Proteins: GTC disrupts the protein structure by breaking hydrogen bonds and ionic interactions. This denaturation process is crucial for various applications, such as studying protein-protein interactions and protein folding mechanisms .

These properties make GTC a valuable tool for protein research, enabling researchers to work with a wider range of proteins and investigate their structure and function in detail.

Other Applications

Beyond RNA and protein research, GTC has various other applications in scientific research, including:

- Inactivation of Viruses: GTC, in combination with ethanol, can effectively inactivate various viruses, including poliovirus, making it an essential component in sample collection and storage for viral research and diagnostics .

- Study of Cell Signaling and Function: GTC can be used to study cell signaling pathways and cellular function by disrupting specific protein interactions or modifying cellular environments .

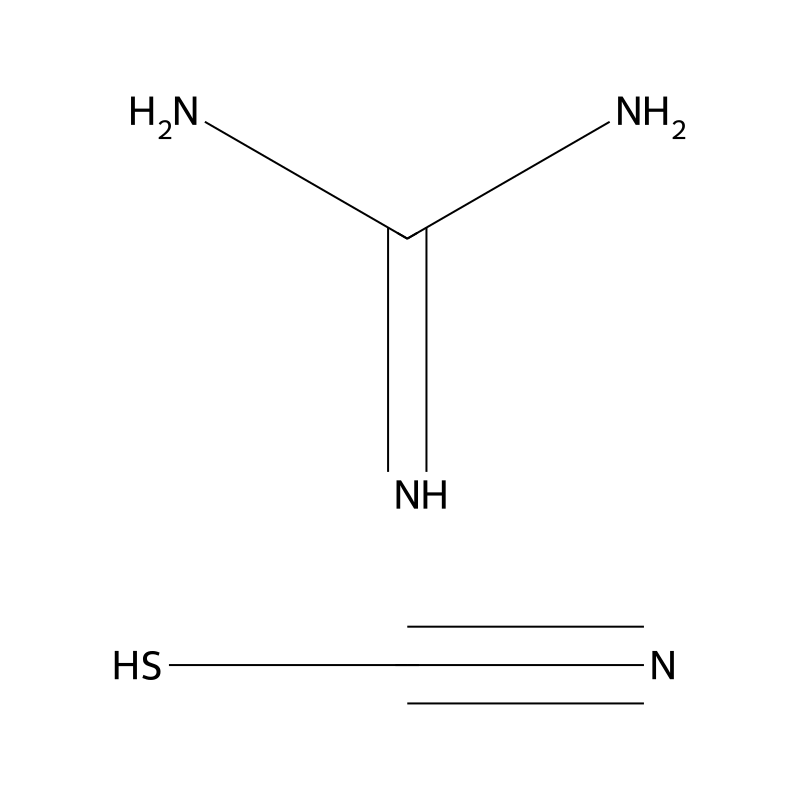

Guanidine thiocyanate is a chemical compound with the formula C₂H₆N₄S. It appears as a white crystalline powder and is recognized for its potent chaotropic properties, which allow it to disrupt hydrogen bonds in proteins and nucleic acids. This disruption is crucial for various biochemical applications, particularly in molecular biology where it is widely used for the extraction of nucleic acids. Guanidine thiocyanate is highly soluble in water and polar solvents, forming a clear solution that facilitates its use in laboratory protocols .

Nucleic Acid Isolation

GTC works through a combination of mechanisms to facilitate nucleic acid isolation:

- Cell Lysis: GTC disrupts cell membranes due to its chaotropic properties, releasing cellular contents including nucleic acids [].

- Protein Denaturation: GTC unfolds proteins, preventing them from binding to and co-purifying with nucleic acids [].

- RNase/DNase Inhibition: GTC inactivates RNases and DNases, protecting RNA and DNA from degradation during extraction [].

Overall, GTC creates a favorable environment for isolating intact and pure nucleic acids.

GTC is a harmful substance and should be handled with caution. Here are some key safety points:

Additionally, guanidine thiocyanate can react with oxidizing agents, leading to the release of toxic gases such as nitrogen oxides and hydrogen cyanide when decomposed at high temperatures . It also has been noted that guanidine thiocyanate can react with bleach, producing harmful gases, which emphasizes the need for careful handling in laboratory settings .

Guanidine thiocyanate exhibits significant biological activity as a chaotropic agent. Its primary role in molecular biology is to denature proteins and lyse cells, which is essential for the extraction of RNA and DNA. By disrupting protein structures, guanidine thiocyanate prevents the activity of ribonucleases and deoxyribonucleases that could otherwise degrade nucleic acids during extraction processes . This makes it a valuable reagent in various applications, including studies involving viruses, where it can deactivate viral particles for safe handling .

The synthesis of guanidine thiocyanate can be achieved through several methods:

- Reaction of Guanidine Carbonate with Ammonium Thiocyanate: This method involves heating guanidine carbonate with ammonium thiocyanate to produce guanidine thiocyanate and carbon dioxide.

- Pyrolysis of Ammonium Thiocyanate or Thiourea: At elevated temperatures (around 180°C), these compounds can yield guanidine thiocyanate through thermal decomposition .

- Alternative Methods: Other less common methods may include reactions with ammonium sulfate under heat .

Guanidine thiocyanate is predominantly used in:

- Nucleic Acid Extraction: It serves as a key reagent in the extraction and purification of RNA and DNA due to its ability to denature proteins.

- Protein Denaturation: It is utilized in various biochemical assays where protein denaturation is required.

- Cell Lysis: In studies involving cell cultures or viruses, guanidine thiocyanate aids in lysing cells to release intracellular contents for analysis .

Research has shown that guanidine thiocyanate can interact with various chemical agents, leading to potentially hazardous reactions. For instance, when mixed with bleach, it generates toxic gases that pose health risks in laboratory environments . Such interactions necessitate strict safety protocols when handling this compound.

Guanidine thiocyanate shares similarities with several other compounds known for their chaotropic properties or applications in molecular biology. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Guanidinium Thiocyanate | C₂H₆N₄S | Chaotropic agent; used for nucleic acid extraction | Stronger protein denaturation capability |

| Urea | CH₄N₂O | Commonly used denaturant; less effective than GTC | Less effective at disrupting protein structures |

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | Anionic surfactant; used for protein solubilization | Primarily a detergent rather than a chaotropic agent |

| Guanidine Hydrochloride | C₂H₆ClN₄ | Used as a denaturant; similar base properties | Less effective in nucleic acid preservation |

Guanidine thiocyanate stands out due to its dual functionality as both a chaotropic agent and a protector against enzymatic degradation during nucleic acid extraction processes . Its effectiveness in these roles makes it indispensable in molecular biology applications.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 272 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 271 of 272 companies with hazard statement code(s):;

H302+H312+H332 (26.57%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (97.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (96.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (29.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (13.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (97.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (94.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Thiocyanic acid, compd. with guanidine (1:1): ACTIVE